molecular formula C6H8N2O2 B1525587 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one CAS No. 869357-37-9

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one

Cat. No. B1525587
M. Wt: 140.14 g/mol
InChI Key: KYKZWYYOWMTZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07732616B2

Procedure details

A mixture of methyl 5-hydroxy-2,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (3.00 g, 15.1 mmol) and 6 N aqueous HCl (25 mL, 150 mmol) in dioxane (25 mL) was refluxed for 48 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to give the crude material that was diluted with EtOAc. The organic layer was washed with water and brine, dried over MgSO4, filtered, and concentrated under reduced pressure to give 0.74 g (35%) of the desired product. The aqueous layer was concentrated under reduced pressure. The resulting solid was diluted with water and EtOAc-THF. The organic layer was separated. The aqueous layer was extracted with EtOAc (2×). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give 0.80 g (37%) of the additional desired product. A total of 1.54 g (72%) of the desired product was obtained, which was used directly without further purification.
Name
methyl 5-hydroxy-2,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH3:8])=[N:6][N:5]([CH3:9])[C:4](=[O:10])[C:3]=1C(OC)=O.Cl>O1CCOCC1.CCOC(C)=O>[OH:1][C:2]1[C:7]([CH3:8])=[N:6][N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1

Inputs

Step One
Name
methyl 5-hydroxy-2,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Quantity
3 g
Type
reactant
Smiles
OC1=C(C(N(N=C1C)C)=O)C(=O)OC
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude material that
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(N(N=C1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.